molecular formula C11H10F3N3O2 B14031027 7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate

7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate

Cat. No.: B14031027
M. Wt: 273.21 g/mol
InChI Key: ODGPJSALOCAXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate typically involves the reaction of 7-methylquinoxalin-2-amine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. The compound is often synthesized in large quantities using optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions: 7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoxaline derivatives and amine compounds, which have significant applications in pharmaceuticals and industrial chemistry .

Scientific Research Applications

7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 6-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate
  • Quinoxaline derivatives

Uniqueness: 7-Methylquinoxalin-2-amine 2,2,2-trifluoroacetate is unique due to its specific structural features and trifluoroacetate group, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C11H10F3N3O2

Molecular Weight

273.21 g/mol

IUPAC Name

7-methylquinoxalin-2-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H9N3.C2HF3O2/c1-6-2-3-7-8(4-6)12-9(10)5-11-7;3-2(4,5)1(6)7/h2-5H,1H3,(H2,10,12);(H,6,7)

InChI Key

ODGPJSALOCAXRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN=C2C=C1)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.